Benzyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate
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Overview
Description
Benzyl 5-oxo-2-azabicyclo[410]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a benzyl group, a ketone, and an azabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves the reaction of cyclopentenes with benzylamine under specific conditions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo compounds . The reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azabicyclo ring system.
Common Reagents and Conditions
Oxidation: Jones reagent (chromium trioxide in sulfuric acid) is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Various nucleophiles, such as amines or alkoxides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Jones reagent typically yields carboxylic acids or ketones, while reduction with sodium borohydride yields alcohols.
Scientific Research Applications
Benzyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: Similar structure but with a different ring system.
tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate: Similar structure with a tert-butyl group instead of a benzyl group.
7-Oxabicyclo[2.2.1]heptane derivatives: Compounds with a similar bicyclic structure but containing an oxygen atom in the ring.
Uniqueness
Benzyl 5-oxo-2-azabicyclo[410]heptane-2-carboxylate is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
benzyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c16-13-6-7-15(12-8-11(12)13)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI Key |
FJHXDQAEXQOAIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2CC2C1=O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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